Prometryn mechanism of action in plants
Prometryn mechanism of action in plants
An In-depth Technical Guide on the Core Mechanism of Action of Prometryn in Plants
Introduction
Prometryn is a selective herbicide belonging to the s-triazine chemical class, widely utilized for the pre- and post-emergence control of annual broadleaf weeds and some grasses in various crops, including cotton, peanuts, and sunflowers.[1][2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis, a fundamental process for plant survival. This technical guide provides a detailed examination of the molecular mechanism of action of prometryn, intended for researchers, scientists, and professionals in drug and herbicide development.
Core Mechanism of Action: Inhibition of Photosystem II
The primary mode of action of prometryn is the inhibition of photosynthesis at Photosystem II (PSII).[1][4] This process can be broken down into several key steps:
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Uptake and Translocation: Prometryn is absorbed by the roots and foliage of the plant.[4] It is then translocated acropetally (upwards) through the xylem to the leaves, the primary sites of photosynthesis.[1]
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Molecular Target: Inside the chloroplasts, prometryn targets the D1 protein, a core subunit of the Photosystem II (PSII) complex located in the thylakoid membranes.[1][5]
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Inhibition of Electron Transport: Prometryn acts as a competitive inhibitor, binding to the QB binding niche on the D1 protein.[1][5] This is the same site where plastoquinone (PQ), a mobile electron carrier, would normally bind. By occupying this site, prometryn physically blocks the binding of plastoquinone, thereby interrupting the photosynthetic electron transport chain.[5][6] This blockage prevents electrons from being transferred from the primary quinone acceptor, QA, to QB.[6][7][8]
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Downstream Effects: The blockage of the electron transport chain has several severe consequences for the plant:
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Inhibition of ATP and NADPH Synthesis: The flow of electrons is essential for generating the proton gradient across the thylakoid membrane that drives the synthesis of ATP (adenosine triphosphate) and the reduction of NADP+ to NADPH (nicotinamide adenine dinucleotide phosphate).[5] By halting electron flow, prometryn stops the production of these vital energy and reducing equivalents.[5]
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Generation of Reactive Oxygen Species (ROS): The blocked electron flow leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[9][10]
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Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation of cell membranes, protein degradation, and DNA damage.[10]
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Visible Symptoms: Macroscopically, these cellular events manifest as chlorosis (yellowing of the leaves) followed by necrosis (tissue death), ultimately leading to the death of the susceptible plant.[1][3][4]
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Signaling Pathway Diagram
References
- 1. Prometryn 50% SC | PSII Herbicide for Cotton & Peanut - POMAIS [allpesticides.com]
- 2. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. herbiguide.com.au [herbiguide.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Prometryn induces apoptotic cell death through cell cycle arrest and oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
